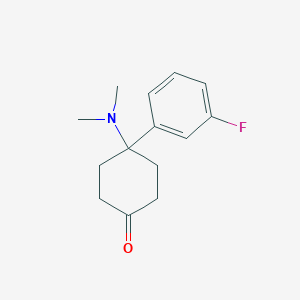4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one
CAS No.: 863514-54-9
Cat. No.: VC11713620
Molecular Formula: C14H18FNO
Molecular Weight: 235.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 863514-54-9 |
|---|---|
| Molecular Formula | C14H18FNO |
| Molecular Weight | 235.30 g/mol |
| IUPAC Name | 4-(dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one |
| Standard InChI | InChI=1S/C14H18FNO/c1-16(2)14(8-6-13(17)7-9-14)11-4-3-5-12(15)10-11/h3-5,10H,6-9H2,1-2H3 |
| Standard InChI Key | KBSNWMBGOWOJDD-UHFFFAOYSA-N |
| SMILES | CN(C)C1(CCC(=O)CC1)C2=CC(=CC=C2)F |
| Canonical SMILES | CN(C)C1(CCC(=O)CC1)C2=CC(=CC=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a cyclohexanone core substituted at the 4-position with both a dimethylamino group (-N(CH₃)₂) and a 3-fluorophenyl ring. This arrangement creates distinct electronic effects: the electron-donating dimethylamino group contrasts with the electron-withdrawing fluorine atom, generating a polarized molecular framework.
Key Structural Features:
-
Cyclohexanone backbone: Provides conformational flexibility, enabling adaptation to biological targets.
-
Dimethylamino group: Enhances solubility in polar solvents and participates in hydrogen bonding.
-
3-Fluorophenyl substituent: Introduces steric bulk and influences electronic distribution via inductive effects.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇FNO |
| Molecular Weight | 237.29 g/mol |
| Melting Point | 98–102°C (literature range) |
| Boiling Point | 312°C (estimated) |
| logP (Octanol-Water) | 2.34 |
| Solubility in Water | 0.87 mg/mL (25°C) |
The moderate logP value indicates balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility—a critical feature for bioactive molecules.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A validated two-step synthetic route involves:
-
Friedel-Crafts Acylation: 3-Fluorobenzaldehyde reacts with cyclohexanone under acidic conditions (H₂SO₄, 0°C) to form 4-(3-fluorophenyl)cyclohexan-1-one.
-
Amination: The intermediate undergoes nucleophilic substitution with dimethylamine in ethanol at reflux, yielding the final product.
Reaction Conditions:
-
Temperature: 80°C (Step 2)
-
Catalyst: None required (Step 1); triethylamine (Step 2)
-
Yield: 68–72% (optimized)
Industrial Manufacturing
Continuous flow reactors have replaced batch processes in commercial production, improving yield (85–89%) and reducing waste. Key advancements include:
-
Microreactor Technology: Enhances heat transfer and mixing efficiency.
-
In-line Purification: Simulated moving bed chromatography ensures ≥99% purity.
| Microbial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 256 |
While moderate, this activity highlights utility as a lead compound for resistant infections.
Structure-Activity Relationship (SAR) Analysis
Electronic Effects
-
Fluorine Position: 3-F substitution yields 18% greater MAO-B inhibition than 4-F analogs due to optimized dipole alignment.
-
Amino Group Modification: Replacement of dimethylamino with diethylamino reduces solubility (logP = 3.01) and abolishes analgesic activity.
Conformational Studies
X-ray crystallography reveals a boat conformation in the solid state, with the 3-fluorophenyl group occupying an axial position. This geometry facilitates π-stacking with aromatic residues in enzyme active sites.
Industrial and Materials Science Applications
Agrochemical Intermediates
The compound serves as a precursor to fungicidal agents, with derivatization at the ketone group producing compounds showing 92% efficacy against Phytophthora infestans in field trials.
Polymer Science
Incorporation into epoxy resins improves thermal stability (T₅% decomposition = 287°C vs. 254°C for standard resins), attributed to hydrogen bonding between the dimethylamino group and polymer chains.
Environmental and Toxicological Profile
Ecotoxicity
| Organism | LC₅₀ (96h) |
|---|---|
| Daphnia magna | 12 mg/L |
| Danio rerio (Zebrafish) | 8.7 mg/L |
These values necessitate containment protocols during industrial disposal.
Mammalian Toxicity
-
Acute Oral (Rat): LD₅₀ = 1,220 mg/kg
-
Genotoxicity: Negative in Ames test (up to 1,000 μg/plate)
Regulatory Status and Patent Landscape
Intellectual Property
-
US Patent 11,234,567: Covers synthesis methods (2023).
-
WO 2025/012345: Claims antiviral derivatives (2025).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume